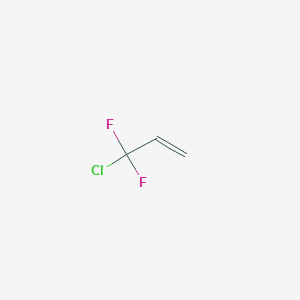
3-Chlor-3,3-difluorprop-1-en
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-3,3-difluoroprop-1-ene is a useful research compound. Its molecular formula is C3H3ClF2 and its molecular weight is 112.5. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-3,3-difluoroprop-1-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-3,3-difluoroprop-1-ene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Proteomikforschung
3-Chlor-3,3-difluorprop-1-en wird in der Proteomikforschung eingesetzt . Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung könnte in diesem Bereich auf verschiedene Weise eingesetzt werden, z. B. bei der Analyse von Proteinstrukturen oder bei der Entwicklung neuer biochemischer Forschungsmethoden.
Synthese anderer Verbindungen
Diese Verbindung könnte potenziell bei der Synthese anderer Verbindungen eingesetzt werden . So könnte sie als Rohstoff in Gasphasen-Fluor-Chlor-Austauschreaktionen eingesetzt werden, die hohe Umsätze und Selektivitäten aufweisen. Dies macht sie für industrielle Anwendungen wertvoll.
Schaumbildner
This compound könnte als Schaumbildner verwendet werden . Schaumbildner werden in verschiedenen Industrien eingesetzt, um Schaum für Produkte wie Dämmstoffe, Feuerlöschschaum und mehr zu erzeugen.
Wärmeträgerflüssigkeit
Diese Verbindung könnte als Wärmeträgerflüssigkeit verwendet werden . Wärmeträgerflüssigkeiten werden in verschiedenen Industrien eingesetzt, darunter HLK-Systeme, Solarkraftwerke und chemische Verarbeitung, um Wärme von einem Ort zum anderen zu übertragen.
Reinigungsmittel
This compound könnte potenziell als Reinigungsmittel verwendet werden . Reinigungsmittel sind Stoffe, meist Flüssigkeiten, die verwendet werden, um Schmutz zu entfernen, darunter Staub, Flecken, schlechte Gerüche und Unordnung auf Oberflächen.
Life-Sciences-Forschung
Diese Verbindung könnte potenziell in der Life-Sciences-Forschung verwendet werden . Die Life Sciences befassen sich mit der Erforschung lebender Organismen, einschließlich Mikroorganismen, Pflanzen, Tieren und Menschen, sowie mit damit zusammenhängenden Aspekten wie Bioethik.
Safety and Hazards
3-Chloro-3,3-difluoroprop-1-ene is classified as a flammable gas under the GHS classification . It may cause skin irritation, serious eye irritation, respiratory irritation, and may cause drowsiness or dizziness . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes .
Wirkmechanismus
Target of Action
It is used as a building block for the synthesis of various organosilicon compounds . It’s also used in the semiconductor industry as a precursor for the deposition of silicon oxide and silicon nitride thin films .
Mode of Action
It’s likely that it undergoes chemical reactions to form the desired compounds in the synthesis of organosilicon compounds and in the deposition of silicon oxide and silicon nitride thin films .
Biochemical Pathways
Given its use in the synthesis of organosilicon compounds and semiconductor manufacturing, it’s likely involved in complex chemical reactions and processes .
Result of Action
Its use in the synthesis of organosilicon compounds and the deposition of silicon oxide and silicon nitride thin films suggests it plays a crucial role in these processes .
Biochemische Analyse
Biochemical Properties
3-Chloro-3,3-difluoroprop-1-ene plays a significant role in biochemical reactions due to its reactive halogen groups. It interacts with various enzymes and proteins, potentially modifying their activity. For instance, the compound can act as an inhibitor or activator of certain enzymes, depending on the nature of the interaction. The presence of chlorine and fluorine atoms in 3-Chloro-3,3-difluoroprop-1-ene allows it to form strong bonds with biomolecules, influencing their structure and function .
Cellular Effects
The effects of 3-Chloro-3,3-difluoroprop-1-ene on cells are diverse and depend on the cell type and concentration of the compound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 3-Chloro-3,3-difluoroprop-1-ene may lead to changes in the expression of genes involved in stress responses and metabolic pathways. Additionally, the compound can affect cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 3-Chloro-3,3-difluoroprop-1-ene exerts its effects through various mechanisms. It can bind to specific sites on enzymes and proteins, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 3-Chloro-3,3-difluoroprop-1-ene can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-3,3-difluoroprop-1-ene can change over time. The compound’s stability and degradation are important factors to consider. Over time, 3-Chloro-3,3-difluoroprop-1-ene may degrade into other products, which can have different effects on cellular function. Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 3-Chloro-3,3-difluoroprop-1-ene vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, including respiratory irritation, skin irritation, and eye irritation . These effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
3-Chloro-3,3-difluoroprop-1-ene is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. The compound can affect metabolic flux and alter the levels of metabolites in cells. Understanding the metabolic pathways of 3-Chloro-3,3-difluoroprop-1-ene is essential for elucidating its biochemical and cellular effects .
Transport and Distribution
Within cells and tissues, 3-Chloro-3,3-difluoroprop-1-ene is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation in different cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 3-Chloro-3,3-difluoroprop-1-ene is an important factor in determining its effects. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its activity and interactions with other biomolecules, ultimately influencing cellular processes .
Eigenschaften
IUPAC Name |
3-chloro-3,3-difluoroprop-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClF2/c1-2-3(4,5)6/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBMNBSTXOCKKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
421-03-4 |
Source


|
| Record name | 3-Chloro-3,3-difluoroprop-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2540604.png)
![8-(4-ethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2540605.png)
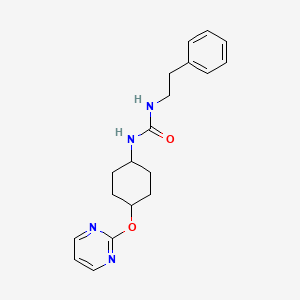
![3-amino-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2540609.png)
![3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol](/img/structure/B2540611.png)
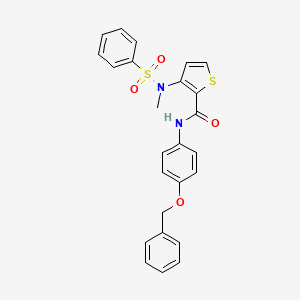
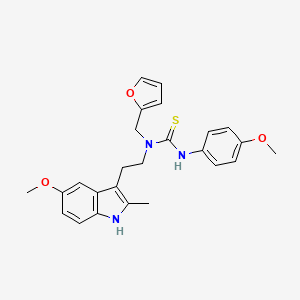
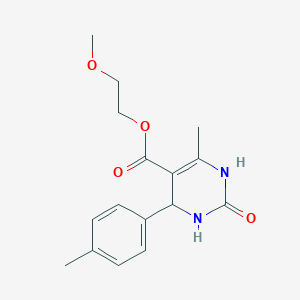
![2-[(2,4-Difluorophenyl)methoxy]benzaldehyde](/img/structure/B2540617.png)
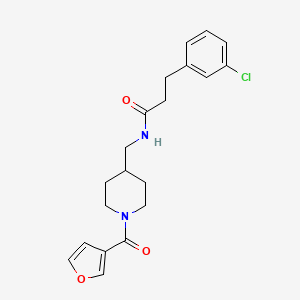

![N~4~-(4-methylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2540622.png)
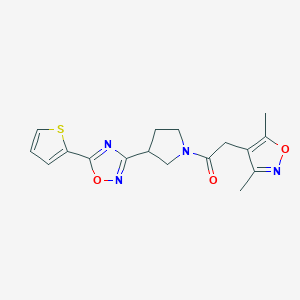
![2-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}acetic acid](/img/structure/B2540624.png)
